![molecular formula C15H13FN4O2 B2427694 2-(2-fluorophenoxy)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide CAS No. 1797329-13-5](/img/structure/B2427694.png)
2-(2-fluorophenoxy)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-fluorophenoxy)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide, also known as FP-6, is a small molecule compound that has been studied for its potential therapeutic applications. It was first synthesized in 2012 by researchers at the University of Texas at Austin.
Applications De Recherche Scientifique
Radiosynthesis for Imaging Applications
One significant application of related compounds is in the field of positron emission tomography (PET) imaging. For instance, compounds within the 2-phenylpyrazolo[1,5-a]pyrimidineacetamide series, such as DPA-714, have been designed for radiosynthesis with fluorine-18, enabling in vivo imaging of the translocator protein (18 kDa) with PET. This application highlights the potential of these compounds in neurological and oncological research, providing insights into disease mechanisms and therapeutic responses (Dollé et al., 2008).
Antitumor and Antimicrobial Activities
Further, the structural framework of pyrazolo[1,5-a]pyrimidine has been utilized to synthesize compounds with significant antitumor and antimicrobial activities. By varying substituents, researchers have developed molecules exhibiting cytotoxic effects against human cancer cell lines and inhibitory effects against various microbial strains, suggesting their potential in developing new therapeutic agents (Riyadh, 2011).
Cognitive Impairment Treatment
Another research avenue involves the development of phosphodiesterase 1 (PDE1) inhibitors from the class of 3-aminopyrazolo[3,4-d]pyrimidinones, aiming to treat cognitive impairments associated with neurodegenerative and neuropsychiatric diseases. These compounds have shown promising efficacy in preclinical models, demonstrating the therapeutic potential of pyrazolo[1,5-a]pyrimidine derivatives in central nervous system disorders (Li et al., 2016).
Tumor Imaging with Positron Emission Tomography
Compounds derived from pyrazolo[1,5-a]pyrimidine have also been explored for tumor imaging with PET. Modifications to improve water solubility and pharmacokinetics have led to derivatives with enhanced tumor uptake and contrast, beneficial for the non-invasive diagnosis and monitoring of cancer progression (Xu et al., 2012).
Peripheral Benzodiazepine Receptor Ligands
Additionally, new 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides have been synthesized as selective peripheral benzodiazepine receptor (PBR) ligands. These compounds have been evaluated for their binding affinity and ability to modulate steroid biosynthesis, indicating their potential use in studying and modulating peripheral benzodiazepine receptors, which play roles in inflammation, neurosteroidogenesis, and cellular respiration (Selleri et al., 2005).
Propriétés
IUPAC Name |
2-(2-fluorophenoxy)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN4O2/c1-10-6-14-17-7-11(8-20(14)19-10)18-15(21)9-22-13-5-3-2-4-12(13)16/h2-8H,9H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMRWCNPOAIOPSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)NC(=O)COC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-fluorophenoxy)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.